N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Overview
Description
“N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a chemical compound with the molecular formula C15H24BNO2 and a molecular weight of 261.17 . It is related to other compounds such as N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and Trimethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane .
Scientific Research Applications
Synthesis and Characterization
Synthesis Process : Compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate are synthesized through multi-step substitution reactions. These compounds are characterized using spectroscopy and mass spectrometry techniques. Crystallographic and conformational analyses are conducted, with structures confirmed by X-ray diffraction and density functional theory (DFT) calculations (Huang et al., 2021).
Vibrational Properties : The vibrational properties of related compounds are investigated using DFT and time-dependent DFT calculations, providing insights into spectroscopic data, geometrical parameters, and molecular electrostatic potential (Wu et al., 2021).
Molecular Structure and Function
Molecular Structure Analysis : The molecular structures of these compounds are optimized using DFT and are found to be consistent with crystal structures determined by X-ray diffraction. This analysis aids in understanding physicochemical properties and potential applications of the compounds (Huang et al., 2021).
Microwave-Assisted Synthesis : N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles are accessed via microwave-assisted synthesis, demonstrating a method for efficient and rapid compound preparation (Rheault et al., 2009).
Applications in Chemical Detection and Analysis
Hydrogen Peroxide Detection : Boronate ester fluorescence probes are synthesized for the detection of hydrogen peroxide, showcasing the potential for these compounds in sensitive chemical detection and analytical applications (Lampard et al., 2018).
Explosive Detection : The use of boron ester or acid in organic thin-film fluorescence probes highlights the potential for detecting peroxide-based explosives, emphasizing the significance of these compounds in security and forensic science (Fu et al., 2016).
Mechanism of Action
Target of Action
The primary target of N,N,3-Trimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzamide is currently unknown. This compound is a derivative of boronic acid and is often used in chemical synthesis . .
Mode of Action
Boronic acid derivatives are known to interact with various biological targets through covalent bonding . The specific interactions and resulting changes for this compound remain to be elucidated.
Biochemical Pathways
Boronic acid derivatives are often used in Suzuki-Miyaura cross-coupling reactions , which are important in the synthesis of various biologically active compounds. The downstream effects of these reactions depend on the specific compounds being synthesized.
Biochemical Analysis
Biochemical Properties
N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in Suzuki-Miyaura coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis . The compound’s interaction with enzymes such as palladium catalysts facilitates these reactions, highlighting its importance in biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it has been reported to affect cell signaling pathways, leading to changes in cell proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, modulating their activity and function. For example, it has been found to inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can activate or inhibit transcription factors, resulting in altered gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as organ toxicity and changes in metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound has been shown to inhibit enzymes involved in the synthesis of specific metabolites, leading to changes in metabolic pathways . These interactions highlight the compound’s potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . Studies have shown that it can be transported across cell membranes and distributed to specific cellular compartments, where it exerts its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within these compartments influences its interactions with biomolecules and its overall activity in cellular processes.
Properties
IUPAC Name |
N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-11-10-12(14(19)18(6)7)8-9-13(11)17-20-15(2,3)16(4,5)21-17/h8-10H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCNCVMNVBYJDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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